molecular formula C17H16N4O3 B6559933 1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole CAS No. 1021253-27-9

1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole

Cat. No.: B6559933
CAS No.: 1021253-27-9
M. Wt: 324.33 g/mol
InChI Key: YRAYSOQODYBNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole is a multifaceted compound featuring a benzodiazole core with a furan and oxadiazole substituent. The structure contributes to its versatile reactivity and broad applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis involves multiple steps:

  • Formation of 1H-1,3-benzodiazole: : This step often starts with phenylenediamine reacting with formic acid.

  • Addition of the Methoxymethyl Group: : Introduced via an alkylation reaction using methoxymethyl chloride in the presence of a strong base like sodium hydride.

  • Attachment of the Oxadiazole Ring: : Through cyclization reactions involving nitrile oxides derived from aldehydes and nitrosyl chloride.

  • Furan Ring Formation: : Constructed by reacting aldehydes with furan-2-carbaldehyde in an aldol condensation reaction.

Industrial Production Methods

On an industrial scale, the methods are streamlined for efficiency:

  • Continuous Flow Reactors: : These allow precise control over reaction conditions, improving yield and reducing waste.

  • Catalysis: : Use of catalysts such as palladium or copper to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation to form various oxygenated derivatives.

  • Reduction: : Reduction reactions, often with hydrogenation catalysts, modify its functional groups.

  • Substitution: : Nucleophilic substitution reactions, especially at the benzodiazole moiety, diversify its chemical profile.

Common Reagents and Conditions

  • Oxidants: : Potassium permanganate, chromium trioxide.

  • Reductants: : Hydrogen gas with palladium on carbon.

  • Substitution Reagents: : Halides like chloromethane or bromomethane in polar aprotic solvents.

Major Products Formed

  • Oxidation: : Produces ketones and aldehydes.

  • Reduction: : Generates alcohols and amines.

  • Substitution: : Yields alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions.

  • Materials Science: : Used in the synthesis of polymers and nanomaterials.

Biology

  • Bioactive Compounds: : Derivatives are studied for their antimicrobial and anticancer properties.

  • Biomolecular Interactions: : Investigated for binding to enzymes and receptors.

Medicine

  • Drug Development: : Serves as a scaffold for designing new pharmaceuticals targeting various diseases.

  • Diagnostics: : Used in imaging techniques and biosensors.

Industry

  • Electronic Devices: : Applied in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The compound's effects are mediated by:

  • Binding to Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathway Modulation: : Interferes with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole

  • 2-(Methoxymethyl)-1H-pyrrole

  • 5-(Furan-2-yl)-1,2,4-oxadiazole

Uniqueness

  • Structural Diversity: : The presence of both furan and oxadiazole rings along with benzodiazole makes it structurally unique.

  • Versatility: : Its ability to undergo various chemical reactions and applications in multiple fields sets it apart.

Properties

IUPAC Name

5-(furan-2-yl)-3-[2-[2-(methoxymethyl)benzimidazol-1-yl]ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-22-11-16-18-12-5-2-3-6-13(12)21(16)9-8-15-19-17(24-20-15)14-7-4-10-23-14/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAYSOQODYBNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.